N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine
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Overview
Description
N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine: is a chemical compound with the molecular formula C16H18N4 and a molecular weight of 266.34 g/mol . This compound belongs to the class of benzimidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine typically involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction is mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: the general approach involves multi-step synthesis, often starting from commercially available precursors and utilizing catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the nitrogen atoms .
Scientific Research Applications
N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence multiple biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-Methyl-1H-benzo[d]imidazol-2-amine: This compound shares a similar benzimidazole core but has different substituents, leading to distinct chemical and biological properties.
N2-(2,4,6-Trimethylphenyl)-1H-benzo[d]imidazole-2,7-diamine: This compound is structurally similar but has different substituents on the benzimidazole ring, affecting its reactivity and applications.
Uniqueness: N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C16H18N4 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-N-(2,4,6-trimethylphenyl)-1H-benzimidazole-2,4-diamine |
InChI |
InChI=1S/C16H18N4/c1-9-7-10(2)14(11(3)8-9)19-16-18-13-6-4-5-12(17)15(13)20-16/h4-8H,17H2,1-3H3,(H2,18,19,20) |
InChI Key |
RAQJJESQAOARIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC3=C(C=CC=C3N2)N)C |
Origin of Product |
United States |
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